![molecular formula C7H14N2O B1586775 1-tert-Butyl-2-imidazolidinone CAS No. 92075-16-6](/img/structure/B1586775.png)
1-tert-Butyl-2-imidazolidinone
Overview
Description
1-tert-Butyl-2-imidazolidinone, also known as tBu-IMI, is a cyclic urea compound that has gained significant attention in scientific research due to its unique properties. It is a colorless solid that is highly soluble in water and is commonly used as a solvent, reagent, and catalyst in various chemical reactions.
Scientific Research Applications
Catalytic Synthesis of Imidazolidin-2-ones
Imidazolidin-2-ones and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . “1-tert-Butyl-2-imidazolidinone” plays a crucial role in the catalytic synthesis of these heterocycles .
Preparation of 1,2-bis (trimethylsilyl)benzene
“1-tert-Butyl-2-imidazolidinone” is involved in the preparation of 1,2-bis (trimethylsilyl)benzene . This compound has various applications in the field of organic synthesis.
Solvent for Alfa-regioselective Prenylation of Imines
This compound is utilized as a solvent during alfa-regioselective prenylation of imines . This process is crucial in the synthesis of various organic compounds.
Organocatalyst for 1,3-dipolar Addition and Friedel-Crafts Alkylation
“1-tert-Butyl-2-imidazolidinone” serves as a highly selective organocatalyst for 1,3-dipolar addition and Friedel-Crafts alkylation . These reactions are fundamental in the field of organic chemistry.
Substitute Solvent for Hexamethylphosphoramide
It is used as a substitute solvent for toxic hexamethylphosphoramide . This makes it a safer alternative for various industrial applications.
Applications in Detergents, Dyestuffs, and Electronic Materials
“1-tert-Butyl-2-imidazolidinone” finds application in detergents, dyestuffs, and electronic materials . Its unique properties make it suitable for these diverse applications.
Manufacture of Polymers
This compound is used in the manufacture of polymers . Polymers have a wide range of applications, from packaging materials to high-tech plastic parts.
Coordination Polymer Synthesis
A manganese (II) coordination polymer has been synthesized using “1-tert-Butyl-2-imidazolidinone” under "urea-thermal conditions" . Coordination polymers have potential applications in gas storage, separation, and catalysis.
Mechanism of Action
Target of Action
It is known that imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
It is known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 was efficiently achieved using tetramethylphenylguanidine (phtmg) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (dppa) as the dehydrative activator (1-12 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .
Biochemical Pathways
It is known that imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .
Action Environment
It is known that over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .
properties
IUPAC Name |
1-tert-butylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXBETOLLOJKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383596 | |
Record name | 1-tert-butylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-2-imidazolidinone | |
CAS RN |
92075-16-6 | |
Record name | 1-tert-butylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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